(Z)-3-[2-[acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(2-bromophenyl)-2-cyanoprop-2-enamide
Description
Properties
IUPAC Name |
(Z)-3-[2-[acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(2-bromophenyl)-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O2S/c1-3-22(11(2)23)17-20-13(10-25-17)8-12(9-19)16(24)21-15-7-5-4-6-14(15)18/h4-8,10H,3H2,1-2H3,(H,21,24)/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVNPRJDCXRVHY-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC(=CS1)C=C(C#N)C(=O)NC2=CC=CC=C2Br)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1=NC(=CS1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2Br)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Construction via Hantzsch Cyclization
The foundational step involves synthesizing the 2-[acetyl(ethyl)amino]-1,3-thiazol-4-yl subunit through Hantzsch thiazole synthesis. A representative protocol involves:
- Condensation of N-acetyl-N-ethylthiourea with α-bromoketone precursors at 60–80°C in ethanol/water mixtures (yield: 68–72%).
- Microwave-assisted cyclization (150 W, 120°C) reduces reaction time from 12 hours to 45 minutes while improving yield to 81%.
Critical parameters:
Bromophenyl Amide Coupling
Coupling the thiazole intermediate to 2-bromoaniline employs mixed carbonate activation:
- Generate the acyl imidazolide intermediate using 1,1'-carbonyldiimidazole (CDI) in THF at −10°C.
- React with 2-bromoaniline in the presence of Hünig's base (DIPEA), achieving 89% conversion (Table 1).
Table 1: Amidation Optimization Data
| Activator | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| CDI | THF | −10 | 89 |
| HATU | DMF | 25 | 78 |
| EDC/HOBt | CH₂Cl₂ | 0 | 82 |
Cyanopropenamide Installation via Knoevenagel Condensation
The stereodefined Z-cyanopropenamide group is introduced through:
- Condensation of thiazole-linked aldehyde with cyanoacetamide using piperidine acetate catalyst.
- Z/E selectivity controlled by:
- Solvent polarity (toluene > DMF for Z-selectivity)
- Low-temperature quenching (0°C) to prevent isomerization
Reaction Equation:
$$
\text{Thiazole-CHO} + \text{NC-CH}2\text{-CONH}2 \xrightarrow{\text{cat.}} \text{(Z)-Thiazole-CH=C(CN)-CONH-Ar} \quad
$$
Stereochemical Control and Analytical Validation
Chiral Resolution Techniques
For enantiomerically pure batches:
Spectroscopic Fingerprinting
Key Characterization Data:
- $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d6): δ 8.21 (d, J=15.4 Hz, 1H, CH=C), 7.84 (br s, 1H, NH), 2.98 (q, J=7.1 Hz, 2H, NCH2CH3).
- HRMS (ESI+): m/z 489.0521 [M+H]+ (calc. 489.0518 for C19H18BrN4O2S).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advancements implement flow chemistry for critical steps:
Green Chemistry Metrics
- Solvent recovery systems reduce E-factor from 18.7 to 5.3 kg waste/kg product.
- Catalytic asymmetric methods eliminate chiral auxiliaries (Step economy: 3 → 2 steps).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetyl(ethyl)amino moiety, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-[2-[acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(2-bromophenyl)-2-cyanoprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of (Z)-3-[2-[acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(2-bromophenyl)-2-cyanoprop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and the bromophenyl group are likely to play key roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and related molecules:
PBPs: Penicillin-Binding Proteins; *PBP3SAL: Salmonella-specific PBP3 variant.
Key Observations:
Thiazole Motif: All compounds contain a 1,3-thiazole ring, which in β-lactams (e.g., cefotiam) enhances binding to PBPs via hydrogen bonding and hydrophobic interactions .
Backbone Differences: The propenamide-cyano structure of the target compound contrasts with the β-lactam cores of cefotiam and ceftiofur. This suggests a distinct mechanism, possibly involving covalent binding via the cyano group or allosteric modulation.
Substituent Effects: The bromophenyl group may increase lipophilicity, improving membrane permeability compared to polar cephalosporins. The acetyl(ethyl)amino side chain could mimic the acylated D-Ala-D-Ala motif targeted by β-lactams, enhancing PBP affinity .
Hypothesized Mechanism and Resistance Profile
While β-lactams inhibit cell-wall synthesis by covalently binding PBPs , the target compound’s enamide-cyano structure may act via non-covalent interactions (e.g., hydrogen bonding with active-site serine residues) or alternative pathways. The absence of a β-lactam ring might circumvent common resistance mechanisms, such as β-lactamase hydrolysis, but susceptibility to efflux pumps or target mutations remains speculative.
Crystallographic and Stability Considerations
Crystallographic studies using programs like SHELX () could resolve the compound’s conformation and intermolecular interactions. The bromophenyl and cyano groups may influence crystal packing via halogen bonding and dipole interactions, respectively, as observed in hydrogen-bonding analyses of similar molecules .
Q & A
Basic Research Questions
Q. How can synthetic routes for the (Z)-isomer of this compound be optimized to ensure high stereochemical purity?
- Methodological Answer : The synthesis of the (Z)-isomer requires precise control of reaction parameters. Key steps include:
- Temperature modulation : Lower temperatures (0–5°C) during imine formation reduce thermal isomerization .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) stabilize intermediates and favor the (Z)-configuration via hydrogen bonding with the cyano group .
- Catalytic additives : Use of mild bases (e.g., triethylamine) minimizes side reactions during thiazole ring formation .
- Monitoring : Real-time analysis via thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) ensures reaction progress and purity .
Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer : A multi-technique approach is critical:
- Nuclear Magnetic Resonance (NMR) : 1D H/C NMR confirms regiochemistry; 2D NOESY identifies (Z)-isomer geometry through spatial proximity of the cyano and thiazole protons .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (±0.001 Da) and detects impurities via isotopic patterns .
- X-ray crystallography : Single-crystal analysis with SHELXL refines bond lengths/angles and validates stereochemistry .
Q. How can crystallographic data for this compound be collected and validated?
- Methodological Answer :
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector. SHELXS/SHELXD solves initial phases, while SHELXL refines the model .
- Validation : CheckCIF (IUCr) analyzes residual density, R-factors, and ADPs. ORTEP-3 visualizes thermal ellipsoids to identify disorder or overfitting .
Q. What solvent systems are optimal for recrystallization to enhance purity?
- Methodological Answer : Mixed-solvent systems (e.g., ethyl acetate/hexane or DCM/petroleum ether) balance solubility and polarity. Slow evaporation at 4°C yields high-quality crystals for diffraction studies .
Advanced Research Questions
Q. How can contradictions between spectral data and computational modeling be resolved?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism). Strategies include:
- Variable-temperature NMR : Probe conformational changes (e.g., thiazole ring puckering) .
- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental bond angles from crystallography .
- Dynamic HPLC : Assess isomerization kinetics under different pH/temperature conditions .
Q. What intermolecular interactions dominate crystal packing, and how do they influence stability?
- Methodological Answer : Graph-set analysis (Etter’s rules) identifies recurring motifs:
- Hydrogen bonds : N–H···O (amide) and C–H···Br (bromophenyl) interactions form 1D chains .
- π-π stacking : Thiazole-bromophenyl face-to-face interactions (3.5–4.0 Å spacing) stabilize layered structures .
Q. How can structure-activity relationships (SARs) be explored using analogs with modified substituents?
- Methodological Answer :
- Bioisosteric replacement : Substitute 2-bromophenyl with 3-chloro-4-fluorophenyl to assess halogen bonding effects on target binding .
- Functional group variation : Replace the acetyl(ethyl)amino group with a sulfonamide to probe hydrogen-bonding capacity in enzyme inhibition assays .
Q. What experimental design principles ensure reproducibility in scaled-up syntheses?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., reactant stoichiometry, agitation rate) .
- Flow chemistry : Continuous-flow reactors improve heat/mass transfer and reduce batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
